![molecular formula C14H12N2O B582491 4-(ベンジルオキシ)-1H-ピロロ[2,3-b]ピリジン CAS No. 1260761-21-4](/img/structure/B582491.png)
4-(ベンジルオキシ)-1H-ピロロ[2,3-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍効果
4-ベンジルオキシ-7-アザインドールなどのプリンアナログは、重要な生物学的プロセスに関与する酵素や受容体への親和性により、重要な治療ツールとなっています . ある研究では、新規な1,4,6-トリ置換ピラゾロ[3,4-b]ピリジンが設計・合成され、その細胞毒性活性が研究されました . 最も強力なアナログはin vivo評価を受け、異所性乳がんマウスモデルでin vivo腫瘍増殖を阻害することが判明しました .
生物活性リガンドとケモセンサー
4-ベンジルオキシ-7-アザインドールを含むピリジン誘導体は、適切な基質と最適な条件下でシッフ塩基縮合反応を起こし、柔軟で多座の生物活性リガンドとして機能するシッフ塩基を生成します . これらのシッフ塩基は、数多くの代謝反応で非常に重要なピリドキサール-アミノ酸系と同様の生理学的効果を示す可能性があるため、医薬品化学で大きな関心を集めています . それらは、抗菌、抗ウイルス、抗結核、抗真菌、抗酸化、抗けいれん、抗うつ、抗炎症、降圧、抗がん活性など、興味深い範囲の生物活性を示します .
水素化反応
4-(ベンジルオキシ)ピリジンN-オキシドは、4-置換ピリジン-1-オキシドであり、パラジウム上で水素化を受けるとピリジンを与えます . この反応は、さまざまなピリジン誘導体の合成における重要なステップです。
置換ピリジン、ピペリジン、およびピペラジンの合成
4-(ベンジルオキシ)ピリジンN-オキシドは、置換ピリジン、ピペリジン、およびピペラジンの立体選択的合成に関与します . これらの化合物は、医薬品化学と創薬において幅広い用途を持っています。
抗菌、抗血栓、抗炎症、抗増殖、および除草剤
4-ベンジルオキシ-7-アザインドールから誘導できる[1,2,4]トリアゾロ[4,3-a]ピリジンモチーフは、さまざまな生物活性化合物に見られます . これらの化合物は、抗菌、抗血栓、抗炎症、抗増殖、および除草活性など、幅広い生物活性を示します <svg class="icon" height="16
作用機序
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .
Mode of Action
The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in hydrogenation reactions .
Cellular Effects
Its structural similarity to other pyridine derivatives suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMXYXIFHGFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738406 |
Source


|
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260761-21-4 |
Source


|
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
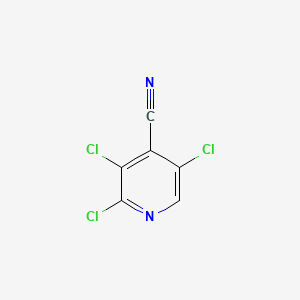
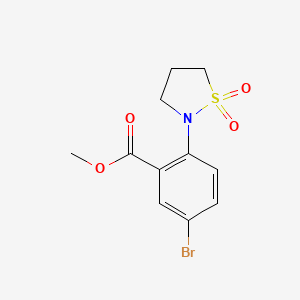
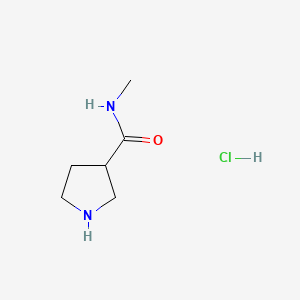
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido-[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
![2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B582415.png)
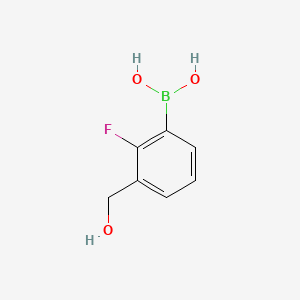
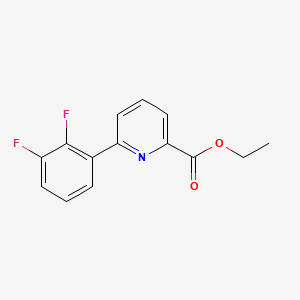
![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)
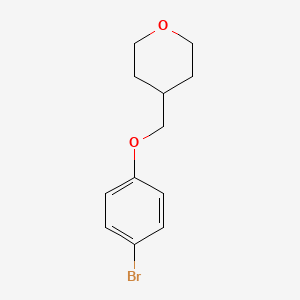
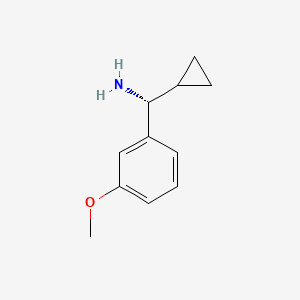
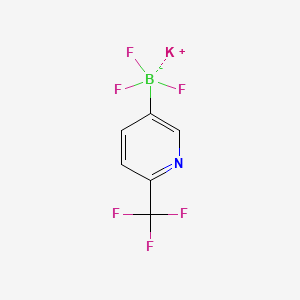
![(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester](/img/structure/B582428.png)

